2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is an organic compound containing an imidazole ring, a fluorophenyl group, a methoxyphenyl group, a thiazolyl group, and an acetamide moiety. It's primarily of interest in fields such as medicinal chemistry and pharmacology due to its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Imidazole Core: : Typically, the imidazole core is synthesized via a multi-step reaction involving the condensation of appropriate aldehydes and amines. The reaction conditions may include acidic or basic environments, with solvents like methanol or ethanol.
Attachment of Fluorophenyl and Methoxyphenyl Groups: : These groups are introduced through substitution reactions. For instance, the fluorophenyl group can be introduced via nucleophilic aromatic substitution, while the methoxyphenyl group might be added through electrophilic aromatic substitution.
Formation of the Thioether Linkage: : The thioether linkage is formed by reacting an appropriate thiol with an electrophilic intermediate, often requiring the presence of catalysts like trifluoroacetic acid (TFA).
Attachment of the Thiazolyl Group and Acetamide Formation: : This final step typically involves coupling reactions, often utilizing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
The industrial production of this compound would likely involve optimization of the above steps to ensure high yield, purity, and cost-effectiveness. Large-scale reactions would necessitate robust purification processes such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: : The aromatic rings in the molecule can undergo substitution reactions, particularly electrophilic or nucleophilic aromatic substitution.
Hydrolysis: : The acetamide group may be hydrolyzed under acidic or basic conditions to form corresponding acids or amines.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Bromine (Br₂), chlorine (Cl₂), and nucleophiles like NaN₃
Hydrolysis: : Dilute HCl or NaOH under reflux
Major Products
Oxidation: : Sulfoxides or sulfones of the parent compound
Reduction: : Reduced forms with amine or alcohol groups
Substitution: : Substituted aromatics with halogen or azide groups
Hydrolysis: : Carboxylic acids or amines
Scientific Research Applications
Chemistry
Ligand Design: : Serves as a potential ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: : Potentially acts as a catalyst or a catalytic precursor in organic synthesis.
Biology
Enzyme Inhibition: : Investigated for its role as an inhibitor of various enzymes, given the imidazole ring’s ability to bind to active sites.
Medicine
Anticancer Agent: : Explored for its cytotoxic effects against cancer cells, possibly through disrupting cellular functions.
Antimicrobial Activity: : Studied for its effectiveness against bacterial or fungal pathogens.
Anti-inflammatory Properties:
Industry
Polymer Synthesis: : Used as a monomer or a cross-linking agent in the synthesis of specialty polymers.
Pharmaceutical Manufacturing: : Intermediate in the production of various pharmaceuticals.
Mechanism of Action
Molecular Targets: : Primarily targets enzymes, receptors, or other proteins, disrupting normal biological functions.
Pathways Involved: : Often involves inhibiting enzyme activity, altering signal transduction pathways, or inducing apoptosis in cells.
Comparison with Similar Compounds
Similar Compounds
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Chlorine substituent instead of fluorine.
2-((1-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Bromine substituent instead of fluorine.
2-((1-(4-fluorophenyl)-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: : Hydroxy substituent instead of methoxy.
Uniqueness
Fluorine Substitution: : Fluorine's small size and high electronegativity often lead to distinct biological activity, differing significantly from chlorine or bromine.
Methoxyphenyl Group: : Provides unique reactivity and binding properties, contributing to its potential as a multifunctional pharmaceutical agent.
This is the deep dive you asked for on 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, aiming for thorough coverage and a bit of a flair. How do you feel about this blend of detail and wit?
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-28-17-8-2-14(3-9-17)18-12-24-21(26(18)16-6-4-15(22)5-7-16)30-13-19(27)25-20-23-10-11-29-20/h2-12H,13H2,1H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZENEQVNDOHRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.